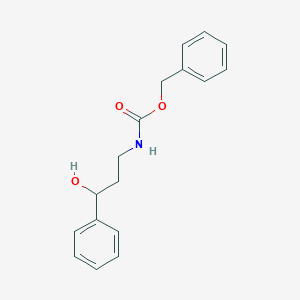

Benzyl 3-hydroxy-3-phenylpropylcarbamate

Description

Overview of Carbamate (B1207046) Scaffolds in Modern Chemical Research

Carbamates, characterized by the -O-CO-NH- linkage, are a cornerstone in various fields of chemical science. google.com Their structural relation to both esters and amides bestows upon them a unique combination of chemical and physical properties. organic-chemistry.orgbeilstein-journals.org This versatility has led to their widespread use as crucial protecting groups for amines in the intricate processes of organic synthesis, particularly in peptide chemistry. beilstein-journals.orgnih.gov Beyond their role as synthetic tools, carbamates are integral components of many commercially significant molecules, including pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov

In medicinal chemistry, the carbamate moiety is a key structural motif found in numerous approved drugs and prodrugs. google.combldpharm.comgoogle.com This is attributed to their chemical and proteolytic stability, their ability to permeate cell membranes, and their capacity to engage in hydrogen bonding, which can be crucial for drug-target interactions. organic-chemistry.orgbeilstein-journals.org The structural diversity achievable by modifying the substituents on the oxygen and nitrogen atoms of the carbamate group allows for the fine-tuning of a molecule's biological and pharmacokinetic properties. nih.govnih.gov Recent research continues to explore novel carbamate derivatives for a range of therapeutic applications, including as neuroprotective agents and for the treatment of various diseases. nih.govsigmaaldrich.commdpi.com

Contextualizing Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate within Advanced Organic Synthesis

Benzyl 3-hydroxy-3-phenylpropylcarbamate, with the CAS number 1823228-28-9, is a specific carbamate derivative that, while commercially available, remains largely unexplored in dedicated scientific literature. nih.gov Its structure suggests a synthetic origin from the reaction of 3-amino-3-phenyl-1-propanol (B84735) with a benzyl-based chloroformate or a similar carbonylating agent. 3-Amino-3-phenyl-1-propanol itself is a known compound used as a starting material in organic synthesis. google.com

The synthesis of carbamates is a well-established area of organic chemistry. A common method involves the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate. organic-chemistry.org In the case of this compound, a plausible synthetic route would involve the reaction of 3-amino-3-phenyl-1-propanol with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This method is a standard procedure for introducing the carbobenzyloxy (Cbz) protecting group, a widely used N-protecting group in peptide synthesis. organic-chemistry.org

The presence of a hydroxyl group and a carbamate group attached to a phenylpropyl backbone suggests its potential as a chiral building block or an intermediate in the synthesis of more complex molecules. The phenyl and benzyl groups offer sites for further functionalization, and the stereochemistry at the carbon bearing the hydroxyl and amino groups could be of significant interest in asymmetric synthesis.

Research Gaps and Foundational Objectives for Investigating this compound

Despite its commercial availability, a significant research gap exists concerning this compound. There is a notable absence of peer-reviewed studies detailing its specific synthesis, characterization, and potential applications. This lack of dedicated research presents a clear opportunity for foundational scientific investigation.

Key objectives for future research on this compound should include:

Detailed Synthesis and Characterization: A thorough investigation and optimization of its synthetic route, followed by comprehensive spectroscopic and crystallographic characterization to fully elucidate its three-dimensional structure.

Exploration of Chemical Reactivity: A systematic study of its reactivity, focusing on the transformations of the hydroxyl and carbamate functional groups, would be valuable for its potential use as a synthetic intermediate.

Investigation of Biological Activity: Given the prevalence of carbamates in bioactive molecules, screening this compound for various biological activities would be a logical step. The structural similarity to compounds like solriamfetol, which is (R)-2-amino-3-phenylpropyl carbamate, suggests that investigations into its neurological or other physiological effects could be warranted. jfda-online.com

Stereoselective Synthesis: The development of stereoselective synthetic methods to access specific enantiomers or diastereomers of this compound would be crucial for evaluating its potential in chiral applications, including as a chiral auxiliary or as a precursor to enantiomerically pure pharmaceuticals.

Compound Data

| Property | Value |

| IUPAC Name | benzyl (3-hydroxy-3-phenylpropyl)carbamate |

| CAS Number | 1823228-28-9 |

| Molecular Formula | C17H19NO3 |

| Molecular Weight | 285.34 g/mol |

| Physical Form | Yellow to Brown Sticky Oil to Solid |

| Purity | 95% |

| Storage Temperature | Room temperature |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-hydroxy-3-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-16(15-9-5-2-6-10-15)11-12-18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXWWLKCTKHLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl 3 Hydroxy 3 Phenylpropylcarbamate

Strategic Approaches to Stereoselective Synthesis of Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate

The key challenge in synthesizing Benzyl 3-hydroxy-3-phenylpropylcarbamate lies in the controlled formation of its two chiral centers. This is typically addressed through the asymmetric reduction of a prochiral ketone precursor, such as N-protected 3-amino-1-phenylpropan-1-one.

Enantioselective reduction of the ketone is one of the most effective methods to establish the desired stereochemistry at the hydroxyl-bearing carbon. This is commonly achieved using chiral catalysts that can differentiate between the two enantiofaces of the carbonyl group.

One prominent approach involves the use of oxazaborolidine catalysts , often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃). These catalysts are generated in situ from chiral amino alcohols, such as those derived from proline. mdpi.com The success of this system stems from the formation of a rigid complex with the borane and the ketone, facilitating a highly organized, six-membered transition state that directs the hydride transfer to a specific face of the ketone. mdpi.com The choice of substituents on the oxazaborolidine ring can influence the enantioselectivity. mdpi.com

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool. wikipedia.org Complexes of rhodium and ruthenium with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the enantioselective reduction of various ketones. wikipedia.orgnih.gov For amino ketones specifically, catalyst systems like RuCl₂(diphosphine)(diamine) have demonstrated high efficiency. acs.org The combination of a chiral diphosphine and a chiral diamine ligand allows for fine-tuning of the chiral environment around the metal center, leading to excellent enantiomeric excesses (ee). nih.gov More recently, earth-abundant metals like cobalt and manganese have been employed. Cobalt complexes, for instance, have been used for the asymmetric hydrogenation of α-primary amino ketones, where the amino group assists in coordinating the metal, leading to high yields and enantioselectivities of up to 99% ee. nih.gov

The design of the chiral ligand is paramount. Tridentate ligands, which form more rigid complexes with the metal center, are often more effective than bidentate or unidentate ligands. nih.gov For instance, chiral P,N,N-ligands have been successfully used in manganese-catalyzed asymmetric hydrogenations, yielding products with high enantioselectivity. acs.org The electronic and steric properties of the ligand, such as the use of bulky groups on the phosphine (B1218219) or specific substituents on the diamine backbone, can be systematically varied to optimize the catalyst for a specific substrate. nih.gov

Table 1: Comparison of Chiral Ligands in Asymmetric Ketone Reduction

| Catalyst System | Ligand Type | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Oxazaborolidine/BH₃ | Chiral Amino Alcohol (e.g., from Proline) | Aromatic Ketones | 91-98% | mdpi.com |

| Ru-BINAP | Chiral Diphosphine | Chelating Ketones | High | wikipedia.org |

| (S)-TolBINAP/(S,S)-DPEN-Ru | Diphosphine/Diamine | Aromatic Ketones | >99% | nih.gov |

| Cobalt/Chiral Pincer Ligand | Tridentate P,N,N | α-Amino Ketones | up to 99% | nih.gov |

| Manganese/Chiral P,N,N-Ligand | Tridentate P,N,N | Aromatic Ketones | up to 96% | acs.org |

Once the first stereocenter is set, or if a chiral precursor is used, the focus shifts to controlling the formation of the second stereocenter. In the context of reducing a chiral β-aminoketone, the goal is to control the formation of either the syn or anti diastereomer of the resulting 1,3-amino alcohol. This is typically governed by the choice of reducing agent and the nature of the protecting group on the nitrogen atom.

The stereochemical outcome can often be predicted by established models, such as the Felkin-Anh model (non-chelation control) or the Cram-chelate model (chelation control).

Chelation Control: When the protecting group and the ketone's oxygen can form a stable chelate with a metal cation from the reducing agent, the hydride is delivered to the less hindered face of the rigid, cyclic intermediate. This typically leads to the syn diastereomer. Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) are known to promote chelation-controlled reductions. A stereoselective route to syn-N-aryl-γ-amino alcohols has been reported using Zn(BH₄)₂ for the reduction of the corresponding β-amino ketones. rsc.org Similarly, using LiAlH(O-t-Bu)₃ in ethanol (B145695) at low temperatures can result in high syn selectivity (>95:5) for N-Boc-protected amino ketones. nih.gov

Non-Chelation (Felkin-Anh) Control: In the absence of chelation, the conformation of the molecule is dictated by steric and electronic factors, positioning the largest substituent anti-periplanar to the incoming nucleophile. This generally favors the formation of the anti diastereomer. Bulky reducing agents that are poor chelators, such as lithium triethylborohydride (LiEt₃BH, "Super-Hydride"), are often used to achieve this outcome. The reduction of N-Boc-protected-N-alkyl α-aminoketones with LiEt₃BH has been shown to furnish the protected syn-β-aminoalcohols with high selectivity, which corresponds to the anti relationship in a 1,3-amino alcohol context depending on nomenclature. rsc.orgcdnsciencepub.com

The protecting group on the amine is crucial. A Boc (tert-butoxycarbonyl) group, for example, can participate in chelation, whereas other groups might not, thus influencing the preferred reaction pathway.

Optimization of Reaction Conditions for this compound Formation

Achieving high yield and selectivity on a laboratory or industrial scale requires careful optimization of various reaction parameters, including the catalyst system, solvent, temperature, and pressure.

The choice and loading of the catalyst are critical for reaction efficiency. In asymmetric hydrogenation, the substrate-to-catalyst ratio (S/C) is a key metric. High S/C ratios (e.g., 1000 to 5000) are desirable for process economy. nih.govnih.gov For the hydrogenation of β-secondary amino ketones, ruthenium complexes have been shown to be effective. acs.org For example, ZnCl₂-promoted asymmetric hydrogenation catalyzed by a P-chiral Rh-bisphosphine complex can effectively reduce β-secondary-amino ketones. acs.org

Biocatalysis offers a green and highly selective alternative. Alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones with exceptional enantioselectivity. researchgate.net These enzymatic reductions are often performed under mild conditions (ambient temperature and pressure) in aqueous media or biphasic systems, simplifying workup and reducing waste. nih.gov For instance, an enzymatic process using a Rhodococcus strain has been developed for the diastereoselective reduction of a Boc-protected aminoketone, achieving >90% yield and >98% diastereomeric purity. nih.gov

The solvent can have a profound impact on both the rate and selectivity of the reduction. In some cases, diastereoselectivity can be completely reversed by changing the solvent. For example, the reduction of an α-alkoxy ketone with sodium borohydride gives moderate selectivity for the chelation-controlled product in methanol, but the selectivity shifts to favor the non-chelation product in DMSO. thieme-connect.com This is often due to the solvent's ability to coordinate with the metal cation of the reducing agent, thereby competing with the substrate's chelating groups.

For oxazaborolidine-catalyzed reductions, non-coordinating solvents like toluene (B28343) often provide higher yields and selectivities compared to coordinating solvents like THF. mdpi.com The polarity of the solvent can also play a role; for instance, dichloromethane (B109758) and chloroform (B151607) have been reported to give lower enantioselectivities in some cases. mdpi.com From a green chemistry perspective, the use of water as a solvent is highly attractive. researchgate.net Furthermore, the use of 2-propanol as both a solvent and a hydride source in transfer hydrogenations is a common and efficient strategy. sigmaaldrich.com

Table 2: Influence of Solvent on Diastereoselective Ketone Reduction

| Reducing System | Substrate Type | Solvent | Observed Outcome/Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | α-Alkoxy Ketone | Methanol | Moderate Chelation Control | thieme-connect.com |

| NaBH₄ | α-Alkoxy Ketone | DMSO | Favors Felkin-Ahn Product | thieme-connect.com |

| Chiral Lactam Alcohol / p-Iodophenoxyborane | α,β-Enone | Toluene | Higher Yield | mdpi.com |

| Chiral Lactam Alcohol / p-Iodophenoxyborane | α,β-Enone | THF | Lower Yield | mdpi.com |

Temperature is a critical parameter for controlling selectivity. Asymmetric reductions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT). mdpi.comnih.gov However, for industrial applications, reactions at or near room temperature are preferred to minimize energy costs. This necessitates the development of highly active and selective catalysts that perform well under these conditions.

In catalytic hydrogenations, hydrogen pressure is another key variable. While higher pressures can increase the reaction rate, they can sometimes have a negative impact on selectivity. Typical pressures range from atmospheric to around 15 atm. nih.gov The optimization of pressure is crucial for ensuring both efficient conversion and high stereoselectivity in a scalable process. For instance, the hydrogenation of 4-chromanone (B43037) using an MsDPEN–Cp*Ir catalyst under 15 atm of H₂ proceeded to completion with 99% ee. nih.gov

Novel and Sustainable Synthetic Routes to this compound

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) or isocyanates. In contrast, modern synthetic pathways to this compound are being designed to be inherently safer and more environmentally benign. A likely synthetic strategy involves a two-step process: the synthesis of the key intermediate, 3-amino-1-phenylpropan-1-ol (B18842), followed by its conversion to the final carbamate (B1207046) product.

The initial step, the synthesis of 3-amino-1-phenylpropan-1-ol, can be achieved through various methods, including the reduction of the corresponding β-aminoketone. google.comgoogle.com For instance, acetophenone (B1666503) can undergo a Mannich reaction with formaldehyde (B43269) and an appropriate amine, followed by reduction of the resulting aminoketone to yield the desired amino alcohol. prepchem.com

The subsequent step involves the formation of the carbamate linkage. This is typically achieved by reacting the amino alcohol with a suitable benzylating agent. A common laboratory-scale method involves the use of benzyl chloroformate in the presence of a base. google.com However, contemporary research is focused on developing more sustainable alternatives to these classical methods.

Exploration of Green Chemistry Principles in Synthesis Design

The principles of green chemistry are being actively explored to develop more sustainable synthetic routes to carbamates like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. walisongo.ac.id

One key area of innovation is the use of greener reagents and catalysts. For the synthesis of the 3-amino-1-phenylpropan-1-ol intermediate, biocatalytic methods using transaminases offer a promising alternative to traditional chemical reductions. mdpi.com These enzymatic processes can exhibit high stereoselectivity and operate under mild reaction conditions, often in aqueous media. mdpi.com Another green approach involves the use of more environmentally friendly reducing agents and catalysts, such as sodium borohydride in combination with greener solvents. researchgate.net

For the carbamoylation step, a significant advancement is the use of carbon dioxide (CO2) as a C1 source, which is a less hazardous alternative to phosgene. acs.org Research has demonstrated the feasibility of synthesizing carbamates from amines, alkyl halides, and CO2, often facilitated by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgnih.gov This approach aligns with the green chemistry principle of using renewable feedstocks.

The choice of solvent is another critical factor in green synthesis design. The replacement of volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or even solvent-free conditions is a key objective. researchgate.net The table below summarizes some green chemistry approaches applicable to the synthesis of the precursors of this compound.

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages | Reference |

| Synthesis of 3-amino-1-phenylpropan-1-ol | Reduction of β-aminoketone with conventional reducing agents. | Asymmetric reduction with a spiroborate ester catalyst; Biocatalytic reduction using transaminases. | High yield and optical purity; Mild reaction conditions, high stereoselectivity. | google.commdpi.com |

| Carbamate Formation | Reaction with benzyl chloroformate. | Reaction of the amine with CO2 and a benzyl halide in the presence of a base. | Utilization of a renewable C1 source (CO2), avoidance of phosgene. | acs.orgnih.gov |

Continuous Flow Chemistry Approaches for Enhanced Productivity

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for automation and higher productivity. researchgate.net The application of flow chemistry to the synthesis of carbamates is a growing area of research.

A continuous flow process has been developed for the synthesis of various carbamates by reacting amines with CO2 and alkyl halides. acs.orgnih.gov In a typical setup, a solution of the amine, an alkyl halide, and a base is pumped through a heated reactor coil while CO2 is introduced into the stream. nih.gov This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields in short reaction times. acs.orgnih.gov

The table below outlines a conceptual continuous flow process for the synthesis of this compound, based on analogous reactions reported in the literature.

| Parameter | Description | Potential Advantage | Reference |

| Reactor Type | Plug Flow Reactor (PFR) / Coil Reactor | Excellent heat and mass transfer, precise control of residence time. | nih.gov |

| Reactants | 3-amino-1-phenylpropan-1-ol, Benzyl halide, CO2, Base (e.g., DBU) | Avoidance of hazardous reagents like benzyl chloroformate. | acs.orgnih.gov |

| Solvent | Acetonitrile (B52724) or other suitable green solvent | Facilitates dissolution of reactants and products. | nih.gov |

| Temperature | Optimized for reaction kinetics (e.g., 70 °C) | Faster reaction rates compared to batch at room temperature. | nih.gov |

| Pressure | Elevated pressure to maintain CO2 in solution | Increased concentration of CO2, driving the reaction forward. | nih.gov |

| Residence Time | Optimized for maximum conversion (e.g., < 1 hour) | Significantly reduced reaction times, increasing throughput. | acs.org |

By integrating green chemistry principles with the efficiencies of continuous flow technology, the synthesis of this compound can be significantly advanced, leading to more sustainable and economically viable manufacturing processes.

Mechanistic Investigations of Benzyl 3 Hydroxy 3 Phenylpropylcarbamate Synthesis

Detailed Reaction Mechanisms Elucidation Through Isotopic Labeling and Kinetic Studies

Detailed mechanistic studies on the synthesis of Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate, particularly those employing isotopic labeling and kinetic analysis, are not extensively available in peer-reviewed literature. However, the general mechanism for the formation of benzyl carbamates from an amino alcohol and benzyl chloroformate can be inferred from established principles of organic chemistry. The reaction is a nucleophilic acyl substitution where the amino group of 3-amino-1-phenylpropan-1-ol (B18842) attacks the electrophilic carbonyl carbon of benzyl chloroformate.

To rigorously elucidate the mechanism, isotopic labeling studies could be designed. For instance, using ¹⁸O-labeled benzyl chloroformate would help track the oxygen atoms through the reaction. If the ¹⁸O remains in the final carbamate (B1207046) product, it would support a direct substitution pathway. Conversely, its presence in the eliminated chloride and subsequent hydrolysis products would suggest the formation of a tetrahedral intermediate. Similarly, deuterium (B1214612) labeling of the amine proton (N-D) could be used in kinetic isotope effect (KIE) studies. A significant KIE (kH/kD > 1) would indicate that the deprotonation of the nitrogen is part of the rate-determining step.

While specific kinetic data for Benzyl 3-hydroxy-3-phenylpropylcarbamate is not available, studies on similar carbamate formations often reveal a second-order rate law, first order in both the amine and the chloroformate. The reaction rate is typically influenced by the solvent polarity and the presence of a base, which can facilitate the deprotonation of the amine or the tetrahedral intermediate.

Transition State Analysis in Carbamate Formation and Related Reactions

The transition state in the formation of benzyl carbamates, including this compound, from an amino alcohol and benzyl chloroformate is a critical point on the reaction coordinate that determines the reaction's feasibility and rate. The reaction proceeds through a multistep mechanism, with the formation of a tetrahedral intermediate being a key feature.

The initial step involves the nucleophilic attack of the nitrogen atom of the amino alcohol onto the carbonyl carbon of benzyl chloroformate. This leads to a high-energy tetrahedral intermediate. The transition state leading to this intermediate involves the partial formation of the C-N bond and the partial breaking of the C=O double bond. The geometry of this transition state is thought to be trigonal bipyramidal-like around the central carbon atom.

The stability of this transition state is influenced by several factors:

Steric Hindrance: Bulky substituents on either the amine or the chloroformate can raise the energy of the transition state, slowing down the reaction.

Electronic Effects: Electron-donating groups on the amine increase its nucleophilicity, stabilizing the developing positive charge on the nitrogen in the transition state and accelerating the reaction. Conversely, electron-withdrawing groups on the benzyl chloroformate increase the electrophilicity of the carbonyl carbon, also favoring the reaction.

Solvent Effects: Polar solvents can stabilize the charge separation in the transition state, thereby lowering its energy and increasing the reaction rate.

Following the formation of the tetrahedral intermediate, the subsequent collapse to form the carbamate involves the reformation of the C=O double bond and the expulsion of the chloride leaving group. The transition state for this step involves the partial breaking of the C-Cl bond. In many cases, the formation of the tetrahedral intermediate is the rate-determining step.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model these transition states, providing insights into their geometry, energy, and the vibrational frequencies associated with the bond-forming and bond-breaking processes.

Kinetic Studies of Key Synthetic Steps for Reaction Rate Determination

Precise kinetic data for the synthesis of this compound is not readily found in the public domain. However, we can outline the expected kinetic behavior based on studies of analogous carbamate formation reactions. The primary synthetic route involves the reaction of 3-amino-1-phenylpropan-1-ol with benzyl chloroformate.

Rate = k[3-amino-1-phenylpropan-1-ol][Benzyl chloroformate]

Where k is the second-order rate constant.

The key synthetic steps and their expected kinetic relevance are:

Nucleophilic Attack: The rate-determining step is often the initial nucleophilic attack of the amine on the carbonyl carbon of the benzyl chloroformate to form a tetrahedral intermediate.

Collapse of the Intermediate: The subsequent rapid collapse of this intermediate to form the product and eliminate chloride ion is generally not rate-limiting.

The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl produced, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base can also influence the reaction rate by participating in the deprotonation of the tetrahedral intermediate, although this is less common for chloroformate reactions.

A hypothetical data table for a kinetic study might look as follows:

| Experiment | [3-amino-1-phenylpropan-1-ol] (M) | [Benzyl chloroformate] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻³ |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Structural Modifications and Derivatization Strategies for Benzyl 3 Hydroxy 3 Phenylpropylcarbamate Analogues

Synthesis of Novel Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate Derivatives

The synthesis of novel derivatives of benzyl 3-hydroxy-3-phenylpropylcarbamate analogues can be systematically approached by modifying three key regions of the molecule: the phenyl moiety, the hydroxy-propyl chain, and the carbamate (B1207046) nitrogen. These modifications allow for a thorough exploration of the structure-activity relationship (SAR), influencing the compound's physicochemical properties and biological activity.

Modifications at the Phenyl Moiety: Electronic and Steric Effects

The phenyl ring attached to the stereocenter offers a prime location for structural variation. Introducing substituents onto this ring can significantly alter the electronic and steric properties of the molecule, which can in turn affect its interaction with biological targets.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring and influence interactions such as π-π stacking or cation-π interactions with biological macromolecules. For instance, in a series of O-aryl carbamate inhibitors of fatty acid amide hydrolase (FAAH), the presence of electron-withdrawing groups on the phenyl ring was found to influence the inhibitory potency, suggesting that electronic effects on the carbamate group are crucial for activity. nih.gov

Steric Effects: The size and position of substituents on the phenyl ring can impact the molecule's conformation and its ability to fit into a binding pocket. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or hinder it due to steric clashes.

A general synthetic route to introduce such modifications would involve the use of substituted phenylalanines or their corresponding amino alcohols as starting materials.

Illustrative Research Findings on Phenyl Moiety Modifications in Analogous Scaffolds

| Substituent (R) on Phenyl Ring | Position | Observed Effect on Activity (Example from Analogous Series) | Reference |

| -Cl, -F | para | Often enhances potency due to favorable halogen bonding or altered electronics. | |

| -OCH₃, -CH₃ | para, meta | Can improve metabolic stability and oral bioavailability. | |

| -NO₂ | para | Generally decreases activity, possibly due to unfavorable electronic or steric properties. | nih.gov |

| -OH, -NH₂ | para | Can introduce new hydrogen bonding interactions, but may also increase polarity and affect cell permeability. | nih.gov |

Alterations to the Hydroxy-Propyl Chain: Chain Length and Substituent Effects

The hydroxy-propyl chain provides a flexible linker that can be modified to optimize the spatial orientation of the key pharmacophoric groups.

Chain Length: Varying the length of the alkyl chain between the phenyl-bearing carbon and the hydroxyl group can alter the distance between the aromatic ring and the carbamate moiety. This can be critical for achieving the optimal geometry for receptor binding. Synthesis of such analogues could be achieved by starting from homologous amino acids.

Substituent Effects: Introduction of substituents, such as alkyl groups or fluorine atoms, along the chain can induce conformational constraints or alter lipophilicity. For example, methylation of the chain could introduce a chiral center and provide a more rigid conformation, potentially leading to higher binding affinity or selectivity. Fluorination is a common strategy to block metabolic hydroxylation and improve metabolic stability.

Substitutions on the Carbamate Nitrogen: N-Alkylation and Acylation

The nitrogen atom of the carbamate group is a key hydrogen bond donor. nih.govacs.org Modification at this position can have a profound impact on the molecule's properties.

N-Alkylation: Introducing a small alkyl group, such as a methyl group, on the carbamate nitrogen removes the hydrogen bond donating capacity. This can be a critical test to understand the importance of this interaction for biological activity. N-alkylation can be achieved through a one-pot, three-component coupling of a primary amine, carbon dioxide, and an alkyl halide. nih.gov

N-Acylation: While less common for carbamates, N-acylation could be explored to introduce further diversity. However, this would result in a more complex and potentially unstable functional group.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For the this compound scaffold, several bioisosteric replacements could be considered.

Carbamate Bioisosteres: The carbamate group itself can be replaced by other functionalities that mimic its size, shape, and hydrogen bonding capabilities. Common bioisosteres for carbamates include:

Reverse Carbamates: Where the connectivity is -NH-C(O)-O- instead of -O-C(O)-NH-.

Ureas and Thioureas: These groups have different hydrogen bonding patterns and geometries.

Sulfonamides: These are often more metabolically stable than carbamates.

Heterocyclic Rings: Five-membered rings like oxazolidinones can act as conformationally restricted carbamate bioisosteres.

Hydroxyl Group Bioisosteres: The hydroxyl group is a key hydrogen bond donor and acceptor. It can be replaced by other groups such as an amino group, a thiol, or a small amide to probe the importance of its hydrogen bonding properties.

Phenyl Group Bioisosteres: The phenyl ring can be replaced by other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different steric and electronic interactions.

Combinatorial Chemistry Approaches for Analogue Library Generation and High-Throughput Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity. wikipedia.org This approach is highly applicable to the derivatization of the this compound scaffold.

Solid-Phase Synthesis: A solid-phase synthesis strategy would be particularly advantageous. acs.org The starting amino alcohol could be attached to a solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification. The general steps could include:

Attachment of a protected amino alcohol to a resin.

Deprotection of the amino group.

Reaction with a diverse set of chloroformates or activated carbonates to form the carbamate.

Cleavage from the resin to yield the final products.

Parallel Synthesis: Solution-phase parallel synthesis is another viable approach for generating a library of analogues. nih.gov This method involves running multiple reactions in parallel in a multi-well plate format. Purification can be streamlined using techniques like solid-phase extraction (SPE) or automated chromatography. A study on the parallel synthesis of a carbamate library demonstrated the feasibility of producing a large number of compounds with high purity for biological screening. nih.gov

By employing these derivatization strategies, a diverse library of analogues of this compound can be generated, enabling a comprehensive exploration of the structure-activity landscape for this class of compounds.

Structure Activity Relationship Sar Studies of Benzyl 3 Hydroxy 3 Phenylpropylcarbamate and Its Analogues

Correlations Between Defined Structural Features and Observed Biological Activity in In Vitro Models

Investigations into analogues of Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate, such as (3-benzyl-5-hydroxyphenyl)carbamates, have revealed significant correlations between their structural features and in vitro biological activity. A notable example is the evaluation of a series of these compounds for their inhibitory activity against various strains of Mycobacterium tuberculosis.

In a study focused on (3-benzyl-5-hydroxyphenyl)carbamate derivatives, researchers synthesized a range of analogues and tested their efficacy against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant strains. plos.org The core structure of these analogues consists of a 3-hydroxyphenylcarbamate moiety with a benzyl group at the 5-position. The key variations were introduced at the carbamate's ester group.

The in vitro data demonstrated that the nature of the substituent on the carbamate (B1207046) nitrogen is crucial for antitubercular activity. For instance, replacing the benzyl group of a compound with a cyclohexyl group (compound 3i ) was shown to be a key modification. plos.org This substitution highlights the importance of the lipophilicity and steric bulk of the R group in influencing the biological activity.

The following interactive data table summarizes the in vitro antitubercular activity of selected (3-benzyl-5-hydroxyphenyl)carbamate analogues.

| Compound ID | R Group | MIC (μg/mL) against M. tuberculosis H37Rv |

| 3d | Benzyl | >25 |

| 3i | Cyclohexyl | 1.25 |

| 3l | Cyclopentyl | 0.625 |

| 3b | 4-Chlorophenyl | 6.25 |

| 3o | 1-Methylpiperidin-4-yl | 1.25 |

Data sourced from a study on antitubercular agents. plos.org

The data clearly indicates that cyclic alkyl substituents on the carbamate, such as cyclopentyl and cyclohexyl, confer more potent antitubercular activity compared to an aromatic benzyl group or a substituted phenyl ring. This suggests that the size, shape, and hydrophobic character of this substituent are critical determinants for the observed biological effect.

Molecular Descriptors and Their Relationship to In Vitro Biological Outcomes

While specific quantitative structure-activity relationship (QSAR) studies for Benzyl 3-hydroxy-3-phenylpropylcarbamate are not available, general principles from QSAR studies on other carbamate derivatives can provide a framework for understanding the potential relationships between molecular descriptors and biological outcomes. QSAR models for various carbamates have been developed to predict activities such as acetylcholinesterase (AChE) inhibition. plos.orgnih.gov These studies often identify key molecular descriptors that govern the biological activity of the compounds.

Commonly investigated molecular descriptors in carbamate research include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include parameters like electrostatic potential and atomic charges. scirp.org

For a molecule like this compound, key descriptors would likely include:

LogP (lipophilicity): The presence of two phenyl rings and the benzyl group suggests a significant hydrophobic character, which would be a critical factor in membrane permeability and interaction with hydrophobic pockets of target proteins.

Hydrogen bond donors and acceptors: The hydroxyl (-OH) and carbamate (-NHCOO-) groups provide sites for hydrogen bonding, which are often crucial for ligand-receptor interactions.

Molecular weight and volume: These steric parameters would influence the fit of the molecule within a binding site.

In a hypothetical QSAR study of this compound analogues, one might expect that variations in these descriptors, achieved through chemical modification, would correlate with changes in biological activity. For example, altering the substitution pattern on the phenyl rings would modulate both lipophilicity and electronic properties, likely impacting the compound's efficacy.

Pharmacophore Modeling and Ligand-Based Drug Design Principles for the this compound Scaffold

In the absence of specific pharmacophore models for this compound, we can turn to established models for other biologically active carbamates, such as those with anticonvulsant properties. A widely recognized pharmacophore model for anticonvulsant activity includes several key features: an aromatic ring, a hydrogen bond acceptor/donor unit, and hydrophobic groups. nih.govnih.gov

Applying these principles to the this compound scaffold, we can identify the following potential pharmacophoric features:

Aromatic Rings (Hydrophobic/Aromatic Interaction): The two phenyl groups can engage in hydrophobic and π-π stacking interactions with a biological target.

Hydrogen Bond Donor/Acceptor: The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate is a hydrogen bond acceptor. The N-H group of the carbamate can also serve as a hydrogen bond donor.

Hydrophobic Moiety: The benzyl group provides an additional hydrophobic region.

A hypothetical pharmacophore model for this scaffold could be constructed based on the spatial arrangement of these features. Ligand-based drug design efforts would then involve synthesizing analogues where the nature and position of these pharmacophoric elements are systematically varied to optimize biological activity.

For example, modifications could include:

Introducing substituents on the phenyl rings to alter their electronic properties and steric bulk.

Replacing the benzyl group with other alkyl or aryl groups to probe the hydrophobic pocket of a potential target.

Altering the linker between the phenyl ring and the carbamate to change the spatial relationship between the key pharmacophoric features.

Such a systematic approach, guided by the principles of pharmacophore modeling and ligand-based design, would be essential to explore the therapeutic potential of the this compound scaffold.

Exploration of Biological Activities in Bench Top and in Vitro Assay Systems for Benzyl 3 Hydroxy 3 Phenylpropylcarbamate

Target Identification and Validation Through Ligand-Protein Binding Studies

No information is available in the scientific literature regarding ligand-protein binding studies for Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate.

Enzyme Inhibition or Activation Studies: Kinetic and Mechanistic Aspects

There are no published studies on the effects of Benzyl 3-hydroxy-3-phenylpropylcarbamate on enzyme activity, and therefore no kinetic or mechanistic data can be provided.

Receptor Binding Affinity Profiling and Selectivity Assessments

Data on the receptor binding affinity and selectivity of this compound are not available in the public domain.

Cellular Assays for Investigating Perturbations in Biological Pathways

No cellular assay data has been published for this compound to investigate its effects on biological pathways.

Computational Chemistry and Molecular Modeling of Benzyl 3 Hydroxy 3 Phenylpropylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. nih.gov For Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate, DFT methods, such as using the B3LYP hybrid functional with a 6-31G* or larger basis set, can be employed to optimize the molecular geometry and compute a variety of electronic properties. nih.govnih.gov

Key reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—include the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the electrophilicity index. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net The Molecular Electrostatic Potential (MESP) surface can also be calculated to identify electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov For instance, the electronegative oxygen and nitrogen atoms of the carbamate (B1207046) group are expected to be electron-rich, while the carbonyl carbon would be electron-deficient. nih.gov

Table 1: Predicted Electronic and Reactivity Descriptors for Benzyl 3-hydroxy-3-phenylpropylcarbamate (Illustrative Data) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are representative for a molecule of this class.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 3.65 eV | Measures the power to attract electrons |

| Electrophilicity Index (ω) | 2.34 eV | Quantifies the global electrophilic nature |

These computational analyses provide a foundational understanding of the molecule's intrinsic stability and potential interaction patterns. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

This compound possesses significant conformational flexibility due to several rotatable bonds. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamic behavior of such flexible molecules over time. acs.orgarxiv.org

An MD simulation treats the molecule as a dynamic entity, solving Newton's equations of motion for every atom in the system. nih.gov By simulating the molecule in a solvent box (e.g., water) at a specific temperature and pressure, one can observe its natural fluctuations and preferred conformations. researchgate.net Analysis of the MD trajectory can reveal key insights into the molecule's dynamics. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) can assess the stability of the simulation, while the Root Mean Square Fluctuation (RMSF) of individual atoms can pinpoint the most flexible regions of the molecule. researchgate.net The Solvent Accessible Surface Area (SASA) can also be monitored to understand changes in the molecule's exposure to the solvent. researchgate.net For a molecule with both hydrophobic (benzyl, phenyl groups) and hydrophilic (hydroxy, carbamate groups) parts, MD simulations can elucidate how it orients itself in an aqueous or lipid environment. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound Illustrative setup for a simulation using GROMACS or AMBER software.

| Parameter | Setting | Purpose |

| Force Field | AMBER14SB / CHARMM36 | Defines the potential energy function for the molecule |

| Water Model | TIP3P | Explicitly represents the solvent environment |

| System Size | ~5000 atoms (Molecule + Water) | Ensures sufficient solvent shell around the molecule |

| Temperature | 310 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Simulation Time | 100-300 ns | Allows for sufficient sampling of conformational space |

| Time Step | 2.0 fs | Integration time step for the equations of motion |

Such simulations are crucial for understanding how the molecule might behave in a biological system, for instance, as it approaches a protein binding site. mdpi.comnih.gov

Docking Studies with Relevant Biological Macromolecules to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov Given that many carbamate derivatives exhibit biological activity, for example as enzyme inhibitors, docking studies are essential to hypothesize the interaction of this compound with potential biological targets. nih.govacs.org

The process involves placing the 3D structure of the ligand into the binding site of a macromolecule and evaluating the binding affinity using a scoring function. elifesciences.org For carbamates that act as pseudo-irreversible inhibitors, covalent docking methods may be employed to model the formation of a covalent bond with a key residue, such as a serine in the active site of an esterase. nih.gov The results can predict the binding pose, estimate the binding energy, and identify key intermolecular interactions like hydrogen bonds and π-π stacking that stabilize the complex. nih.gov For example, the phenyl and benzyl groups could engage in hydrophobic or π-π interactions, while the hydroxyl and carbamate groups are potential hydrogen bond donors and acceptors. nih.gov

Table 3: Hypothetical Docking Results of this compound with a Target Protein Illustrative data from a docking simulation using AutoDock Vina.

| Parameter | Result | Interpretation |

| Binding Affinity | -8.2 kcal/mol | A strong predicted binding energy |

| Predicted Interactions | Hydrogen bond with Ser122, π-π stacking with Phe289 | Key residues and interaction types stabilizing the complex |

| Ligand RMSD (vs. reference) | 1.5 Å | Good agreement between the predicted pose and a known binding mode |

Docking provides a static snapshot of the interaction, which can be further refined and validated using more computationally intensive methods like MD simulations. nih.govnih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. numberanalytics.com DFT calculations can be used to predict vibrational frequencies corresponding to an Infrared (IR) spectrum. nih.govdtic.mil Comparing the computed spectrum with the experimental one can help assign specific vibrational modes, such as the characteristic C=O stretch of the carbamate group. acs.orgyoutube.com Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govacs.org These predictions are highly sensitive to the molecule's 3D structure and electronic environment, making them a powerful complement to experimental NMR for structure elucidation. acs.orgnih.gov

Furthermore, computational modeling can be used to explore potential chemical reaction pathways. mdpi.com For instance, the mechanism of formation of this compound or its degradation can be investigated by locating transition state structures and calculating activation energies. researchgate.netnih.gov This provides insights into reaction kinetics and thermodynamic feasibility, which can be invaluable for optimizing synthetic routes or understanding metabolic breakdown. mdpi.comacs.org

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) Predicted values are typically calculated and then scaled for better agreement with experimental data.

| Proton Environment | Predicted δ (ppm) | Experimental δ (ppm) |

| Aromatic (Phenyl/Benzyl) | 7.20 - 7.45 | 7.25 - 7.40 |

| CH-O (Benzylic) | 5.05 | 5.10 |

| CH-OH | 4.85 | 4.90 |

| CH₂-N | 3.25 | 3.30 |

| CH₂ (propyl) | 1.90 | 1.95 |

This predictive capability significantly enhances the ability to characterize and understand the chemical nature of this compound.

Advanced Analytical Techniques for Characterization and Purity Assessment of Benzyl 3 Hydroxy 3 Phenylpropylcarbamate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can be used to probe its atomic and molecular framework.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For Benzyl 3-hydroxy-3-phenylpropylcarbamate, both ¹H and ¹³C NMR are fundamental.

¹H NMR provides detailed information about the proton environment in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl and phenyl groups, the benzylic protons of the protecting group, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the propyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region (typically δ 7.2-7.4 ppm), while the aliphatic protons would be found in the upfield region. nih.gov Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would further help to establish the connectivity between adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is particularly characteristic and would appear significantly downfield (around δ 156-158 ppm). nih.gov The carbons of the aromatic rings and the carbons bonded to oxygen and nitrogen would also have characteristic chemical shifts. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign all proton and carbon signals and confirm the structural connectivity.

Expected ¹H and ¹³C NMR Data for this compound: The following data is predicted based on the analysis of structurally similar compounds.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Carbamate C=O | - | ~157.0 |

| Phenyl C (quaternary) | - | ~143.0, ~138.0 |

| Phenyl CH (aromatic) | ~7.20 - 7.40 (m) | ~126.0 - 129.0 |

| Benzyl CH₂ | ~5.10 (s) | ~66.0 |

| CH-OH | ~4.80 (t) | ~72.0 |

| CH₂ adjacent to N | ~3.30 (q) | ~40.0 |

| CH₂ adjacent to CH-OH | ~1.90 (q) | ~38.0 |

| OH | Variable, broad singlet | - |

| NH | Variable, broad singlet | - |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy. wiley-vch.de For this compound (C₁₇H₁₉NO₃), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range. This confirms the elemental composition and rules out other potential formulas.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, confirming the presence of key substructures like the benzyl and phenyl groups.

Expected HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol |

| Calculated Exact Mass [M+H]⁺ | 286.1438 Da |

| Expected Fragment Ions | Ions corresponding to the loss of water, the benzyl group, or other characteristic fragments. |

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H bond of the carbamate would also absorb in this region, typically around 3300-3500 cm⁻¹. rsc.org A strong, sharp absorption peak around 1680-1720 cm⁻¹ is characteristic of the carbonyl (C=O) group of the carbamate. rsc.orgresearchgate.net The C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. rsc.org Aromatic C-H and C=C stretching vibrations would also be present. The absence of unexpected peaks can serve as an indicator of purity.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200 - 3600 | Broad |

| N-H (carbamate) | 3300 - 3500 | Medium to strong |

| C=O (carbamate) | 1680 - 1720 | Strong, sharp |

| C-O (ester/alcohol) | 1000 - 1300 | Strong |

| Aromatic C-H | 3000 - 3100 | Sharp, multiple bands |

| Aromatic C=C | 1450 - 1600 | Medium to weak |

UV-Vis Spectroscopy for Chromophore Analysis and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the two phenyl rings act as the primary chromophores. These aromatic systems give rise to characteristic absorption maxima (λ_max) in the UV region, typically around 250-270 nm.

According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Therefore, once a calibration curve is established, UV-Vis spectroscopy can be used as a simple and rapid method for the quantitative determination of the compound's concentration in a solution.

Expected UV-Vis Absorption Data for this compound:

| Parameter | Expected Value |

| λ_max | ~250 - 270 nm |

| Molar Absorptivity (ε) | Dependent on solvent and specific wavelength |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating this compound from any impurities, including starting materials, by-products, and its own stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantitative Analysis, and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds. mdpi.com For this compound, a reversed-phase HPLC method would typically be developed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound and any impurities are separated based on their differential partitioning between the two phases. A UV detector is commonly used for detection, set at the λ_max of the compound. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Due to the presence of a chiral center at the carbon bearing the hydroxyl group, this compound exists as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. Chiral HPLC is required for their resolution. mdpi.com This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of chiral pharmaceuticals. nih.govelte.hu The development of a robust chiral HPLC method is crucial for controlling the enantiomeric purity of the final product. jsmcentral.org

Illustrative HPLC Method Parameters for Purity and Chiral Separation:

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® IA or similar (amylose-based CSP) |

| Mobile Phase | Acetonitrile : Water gradient | Isocratic mixture (e.g., Hexane : Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV at ~260 nm | UV at ~260 nm |

| Column Temp. | Ambient or controlled (e.g., 25°C) | Controlled (e.g., 20°C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Byproduct Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the identification and quantification of volatile and semi-volatile impurities and byproducts that may be present in the final this compound substance. These impurities can originate from starting materials, reagents, solvents used during synthesis, or from side reactions and degradation processes.

The methodology involves introducing the sample, often after a sample preparation step like headspace analysis, into the gas chromatograph. In the GC system, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column, such as a DB-5MS column. semanticscholar.orgmdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint.

For this compound, potential volatile impurities include residual solvents from the synthesis and purification process (e.g., toluene (B28343), ethyl acetate) and unreacted starting materials or their byproducts, such as benzyl alcohol. walisongo.ac.id Headspace GC-MS is particularly advantageous as it allows for the analysis of volatile compounds without dissolving the sample, thereby reducing matrix interference and simplifying the analytical process. semanticscholar.orgmdpi.com The identification of these impurities is achieved by comparing their retention times and mass spectra with those of known reference standards or by interpretation of the fragmentation patterns and comparison with spectral libraries like NIST.

| Compound Name | Potential Origin | Typical Quantifier Ion (m/z) | Typical Qualifier Ions (m/z) |

|---|---|---|---|

| Benzyl alcohol | Starting material, degradation product | 79 | 108, 91 nih.gov |

| Benzaldehyde | Oxidation of benzyl alcohol | 106 | 105, 77 |

| Toluene | Solvent residue | 91 | 92, 65 walisongo.ac.id |

| Ethyl acetate | Solvent residue | 43 | 88, 61 walisongo.ac.id |

| Benzyl chloride | Impurity in starting material | 91 | 126, 89 semanticscholar.orgmdpi.com |

Chiral Chromatography for Enantiomeric Purity Determination

This compound contains a chiral center at the carbon atom bonded to the hydroxyl group. Consequently, it exists as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological and toxicological profiles, determining the enantiomeric purity is a critical quality control parameter. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. csfarmacie.cznih.gov

Chiral chromatography operates on the principle of differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz This leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times for the two enantiomers and allowing for their separation and quantification. csfarmacie.cz

For compounds like this compound, which is a carbamate derivative of an amino alcohol, polysaccharide-based CSPs are highly effective. yakhak.orgresearchgate.net These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support, such as amylose tris(3,5-dimethylphenylcarbamate), provide the necessary stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) for chiral recognition. researchgate.net The separation is typically performed in a normal-phase mode, using a mobile phase consisting of an alkane (like hexane) and an alcohol modifier (like 2-propanol or ethanol). yakhak.org The method can be validated to detect and quantify the undesired enantiomer down to very low levels, often below 0.1%. nih.gov

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Amylose or Cellulose tris(phenylcarbamate) derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H) yakhak.orgmdpi.com | Provides stereoselective interactions for enantiomeric separation. |

| Mobile Phase | Hexane / 2-Propanol (e.g., 80:20 v/v) yakhak.org | Elutes the compounds; the ratio is optimized to achieve resolution and reasonable run time. |

| Flow Rate | 1.0 mL/min yakhak.org | Controls the speed of the mobile phase through the column. |

| Detection | UV at 220 nm or 254 nm | Monitors the eluting enantiomers based on the absorbance of the phenyl groups. |

| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in its crystalline solid state. wikipedia.org This method provides unambiguous information about the spatial arrangement of atoms, bond lengths, bond angles, and torsional angles of this compound. It is also invaluable for studying the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netmit.edu

The technique relies on the diffraction of a beam of X-rays by the ordered array of molecules in a single crystal. mit.edu By measuring the directions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of the individual atoms are determined, revealing the molecule's absolute structure.

For this compound, a crystallographic analysis would reveal:

Conformation: The preferred orientation of the phenyl and benzyl groups relative to the propyl carbamate backbone.

Intramolecular Geometry: Precise bond lengths and angles, such as the C-O, C-N, and C=O bonds of the carbamate functional group.

Intermolecular Interactions: The hydrogen bonding network is of particular interest. The hydroxyl (-OH) group and the carbamate's N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and hydroxyl oxygen can act as acceptors. These interactions are fundamental to the stability of the crystal lattice.

Stereochemistry: The absolute configuration (R or S) at the chiral center can be determined, especially if a suitable heavy atom is present or by using specific crystallographic techniques.

The data obtained are crucial for understanding the solid-state properties of the compound and can be correlated with its physical properties and stability.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C16H17NO (Illustrative) nih.gov |

| Crystal System | Monoclinic (Example) |

| Space Group | P21/c (Example) |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.5 Å, c = 20.1 Å, β = 95° (Illustrative values) |

| Volume (V) | 1150 Å3 (Illustrative) |

| Z (Molecules per unit cell) | 4 (Illustrative) |

| Key Bond Length (C-N) | ~1.34 Å |

| Key Bond Length (C=O) | ~1.24 Å |

Research Applications and Broader Scientific Context of Benzyl 3 Hydroxy 3 Phenylpropylcarbamate

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The primary and most significant role of Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate in the scientific landscape is as a synthetic intermediate. Its structural components, particularly the 3-amino-1-phenylpropan-1-ol (B18842) core, are found in a range of biologically active molecules and pharmaceuticals. The benzyl carbamate (B1207046) group serves as a protecting group for the amine, which is a common strategy in multi-step organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are being modified.

Derivatives of 3-amino-1-phenylpropanol are crucial intermediates in the synthesis of several important drugs, including selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs). For instance, the core structure is central to the pharmacophores of:

Fluoxetine (B1211875): A widely known antidepressant. The synthesis of fluoxetine and its analogues can involve intermediates where the amine functionality is protected, often as a carbamate, to allow for selective reactions at other positions of the molecule.

Atomoxetine (B1665822): A medication used to treat attention deficit hyperactivity disorder (ADHD). The synthesis of atomoxetine also relies on precursors with the 3-amino-1-phenylpropanol framework.

Nisoxetine: Another selective norepinephrine reuptake inhibitor, which shares the same structural backbone.

The use of a benzyl carbamate (Cbz) protecting group is particularly advantageous in these syntheses. The Cbz group is stable under a variety of reaction conditions but can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation. This allows for the selective deprotection of the amine at a late stage of the synthesis to yield the final active pharmaceutical ingredient. Therefore, Benzyl 3-hydroxy-3-phenylpropylcarbamate represents a key type of intermediate that facilitates the efficient and controlled synthesis of these complex and valuable molecules.

Contribution to the Fundamental Understanding of Carbamate Chemistry

Carbamates are a fundamentally important class of organic compounds, and the study of molecules like this compound contributes to a deeper understanding of their chemistry. The benzyl carbamate (Cbz) group, in particular, is one of the most well-established and widely used amine protecting groups in organic synthesis, especially in peptide synthesis and the preparation of complex natural products and pharmaceuticals.

The presence of the Cbz group in this compound allows for the exploration of several aspects of carbamate chemistry:

Protecting Group Stability and Cleavage: Research involving this and similar molecules helps to refine the conditions for the protection and deprotection of amines. The stability of the Cbz group to various reagents and its clean cleavage via hydrogenolysis are key features that are continuously studied and optimized.

Reactivity of the Hydroxyl Group: The presence of a free hydroxyl group in this compound allows for further chemical transformations. The study of how the adjacent carbamate group influences the reactivity of this hydroxyl group (e.g., in etherification or esterification reactions) contributes to the broader knowledge of functional group interplay in organic molecules.

While specific, in-depth studies on this compound itself are not widely available in public literature, the principles of carbamate chemistry it embodies are a cornerstone of modern organic synthesis.

Potential as a Chemical Probe for Investigating Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. While there is no direct evidence in the current scientific literature of this compound being used as a chemical probe, its structural features suggest potential applications in this area.

The phenylpropanolamine scaffold is a known pharmacophore that interacts with various transporters and receptors in the central nervous system, particularly monoamine transporters. Carbamate-containing molecules have also been investigated as inhibitors for various enzymes. This suggests that with further modification, this compound could serve as a template for the design of novel chemical probes.

Potential, albeit hypothetical, applications could include:

Development of Novel Enzyme Inhibitors: The carbamate functional group is known to act as a covalent modifier of serine hydrolases. By modifying the structure of this compound, it could potentially be tailored to target specific enzymes involved in neurotransmitter metabolism or other signaling pathways.

Probing Monoamine Transporters: Given that the core structure is present in several reuptake inhibitors, derivatives of this compound could be synthesized with reporter tags (e.g., fluorescent dyes or radioactive isotopes). Such molecules could be used to visualize and study the distribution and function of monoamine transporters in vitro and potentially in vivo.

Fragment-Based Drug Discovery: The molecule itself could be used as a fragment in screening campaigns to identify new binding partners and starting points for the development of novel therapeutics.

It is important to emphasize that these are potential applications based on the structural characteristics of the molecule and the known activities of related compounds. Further research would be required to validate any of these possibilities.

Physicochemical and Spectroscopic Data

Specific experimental data for this compound is not widely reported in publicly accessible databases. The following tables provide general physicochemical properties derived from its chemical structure and a placeholder for spectroscopic data which would be determined experimentally.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1823228-28-9 |

| Molecular Formula | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | benzyl (3-hydroxy-3-phenylpropyl)carbamate |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Table 2: Spectroscopic Data of this compound (Representative/Expected Data)

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons (from benzyl and phenyl groups), a methine proton adjacent to the hydroxyl group, methylene (B1212753) protons of the propyl chain, and the benzylic protons of the Cbz group. |

| ¹³C NMR | Signals for the carbonyl carbon of the carbamate, aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the propyl chain and benzyl group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (carbamate), C=O stretching (carbamate carbonyl), and C-H stretching (aromatic and aliphatic). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Compound Names Mentioned in this Article

Future Directions and Emerging Research Avenues for Benzyl 3 Hydroxy 3 Phenylpropylcarbamate Studies

Development of Novel and More Efficient Synthetic Methodologies

The advancement of research into Benzyl (B1604629) 3-hydroxy-3-phenylpropylcarbamate is intrinsically linked to the availability of efficient and scalable synthetic routes. While standard methods for carbamate (B1207046) formation are applicable, future research should prioritize the development of novel methodologies that offer improved yields, stereoselectivity, and greener reaction conditions.

One promising avenue is the exploration of enzymatic catalysis. Lipases, for instance, could be employed for the regioselective acylation of a diol precursor, followed by carbamoylation. This approach could offer high enantiomeric purity, a critical factor for elucidating structure-activity relationships.

Furthermore, flow chemistry presents an opportunity for a more controlled and efficient synthesis. Continuous processing can enhance reaction rates, improve safety profiles, and facilitate scalable production. Future studies could focus on developing a continuous-flow process for the synthesis of Benzyl 3-hydroxy-3-phenylpropylcarbamate and its derivatives, potentially starting from readily available precursors like phenylalaninol. A related synthesis of benzyl (R)-(1-hydroxy-3-phenylpropan-2-yl)carbamate, an impurity of the drug Solriamfetol, involves the protection of the amino group of D-phenylalaninol followed by the introduction of a carbamate moiety. nih.gov This highlights a potential starting point for developing stereoselective syntheses.

Another area of exploration is the use of novel carbamoylating agents. Traditional methods often rely on hazardous reagents like phosgene (B1210022). Research into safer alternatives, such as activated carbamates or in-situ generated isocyanates, could lead to more environmentally benign synthetic protocols. A study on the synthesis of phenyl (3-benzyl-5-hydroxyphenyl)carbamate utilized triphosgene (B27547) in the presence of triethylamine (B128534), indicating a common but hazardous approach that could be improved upon. mdpi.com

Table 1: Potential Novel Synthetic Approaches

| Methodology | Potential Advantages | Key Research Focus |

| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions | Screening for suitable enzymes, optimization of reaction parameters |